3-Chloroquinoxalin-2-ol

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Procure 3-Chloroquinoxalin-2-ol for regioselective synthesis of 3-substituted quinoxalin-2-one derivatives. Its unique C-3 chloro group enables targeted nucleophilic substitution, bypassing the complex mixtures from symmetric analogs. The C-2 keto/hydroxyl group provides critical hydrogen-bonding capacity (PSA=45.75 Ų) essential for target engagement. A strategic building block for aldose reductase inhibitor research and focused library generation.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 35676-70-1
Cat. No. B1347136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxalin-2-ol
CAS35676-70-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12)
InChIKeyLTHQFFWUHBKRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoxalin-2-ol (CAS 35676-70-1): A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


3-Chloroquinoxalin-2-ol (CAS 35676-70-1), also referred to as 2-chloro-3-hydroxyquinoxaline or 3-chloro-1,2-dihydroquinoxalin-2-one, is a chloro-substituted nitrogen-containing heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . This compound serves as a key intermediate and building block in medicinal chemistry and organic synthesis , featuring a quinoxaline core functionalized with a chlorine atom at the 3-position and a hydroxyl/keto group at the 2-position . Commercially available with standard purity specifications of 97% to 98+% , it is utilized primarily in the synthesis of diverse quinoxaline derivatives for drug discovery and agrochemical development applications.

Why Generic Substitution of 3-Chloroquinoxalin-2-ol with Other Quinoxaline Analogs Fails in Critical Research Applications


The quinoxaline scaffold encompasses a broad family of compounds with varying substitution patterns, yet the precise regiochemistry and functional group identity of 3-chloroquinoxalin-2-ol confer distinct reactivity and biological properties that cannot be replicated by generic analogs. While compounds such as 2-chloroquinoxaline (CAS 1448-87-9) and 2,3-dichloroquinoxaline (CAS 2213-63-0) are commercially available alternatives, the presence of the 2-hydroxyl/keto group in 3-chloroquinoxalin-2-ol establishes unique tautomeric equilibrium and hydrogen-bonding capacity absent in non-hydroxylated analogs [1]. Furthermore, the singular chlorine leaving group at C-3 enables regioselective nucleophilic aromatic substitution reactions that are fundamentally distinct from the symmetric disubstitution pathways available with 2,3-dichloroquinoxaline [2]. Structure-activity relationship studies across quinoxaline derivatives have established that halogen identity (Cl versus Br), substitution position (C-3 versus C-6 or C-7), and the presence of oxygenated substituents all produce non-interchangeable biological outcomes, particularly regarding antimicrobial potency and enzyme inhibition profiles [3]. Consequently, researchers cannot assume functional equivalence when substituting 3-chloroquinoxalin-2-ol with other quinoxaline-based building blocks without introducing uncontrolled variables into their synthetic or screening workflows.

Quantitative Differentiation Evidence for 3-Chloroquinoxalin-2-ol Versus Closest Analogs


Regioselective Monofunctionalization Advantage of 3-Chloroquinoxalin-2-ol Over 2,3-Dichloroquinoxaline in Nucleophilic Substitution

3-Chloroquinoxalin-2-ol functions as a chemo- and regioselective synthetic intermediate that enables controlled monofunctionalization at the C-3 position, whereas 2,3-dichloroquinoxaline inherently yields mixtures of mono- and disubstituted products requiring chromatographic separation [1]. This property has been exploited in the efficient synthesis of quinoxalinone derivatives where 3-chloroquinoxalin-2(1H)-ones serve as key intermediates generated chemo- and regioselectively in good yields from corresponding quinoxaline-2,3(1H,4H)-diones [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Aldose Reductase Inhibitory Potency of 3-Chloroquinoxalin-2(1H)-one-Derived Compounds Versus Unsubstituted and Alternative Halogen Analogs

Derivatives synthesized from 3-chloroquinoxalin-2(1H)-one intermediates have been evaluated as aldose reductase inhibitors, a key therapeutic target for diabetic complications [1]. The 3-chloro substitution pattern contributes to enzyme inhibitory activity that differs from alternative halogen substitution. In related quinoxaline SAR studies examining halogen effects at various positions, chloro substitution at appropriate positions maintains potency while bromo analogs demonstrate altered activity profiles; specifically, in 1,4-dihydroquinoxaline-2,3-dione NMDA antagonists, methyl substitution was identified as a viable replacement for chloro or bromo at the 6-position, with alkoxy-substituted derivatives exhibiting lower potency than halogen-substituted analogs [2].

Diabetic Complications Enzyme Inhibition Structure-Activity Relationship

Synthetic Yield Comparison: 3-Chloroquinoxalin-2(1H)-one Preparation via Photoredox Catalysis

A photoredox-catalyzed chlorination methodology using CHCl₃ as a chlorine source has been developed that produces various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields . This synthetic route offers a direct entry to the 3-chloro-2-oxo quinoxaline scaffold with operational simplicity compared to traditional multistep sequences. The method enables late-stage functionalization of quinoxalin-2(1H)-ones to access 3-chloro derivatives .

Photoredox Catalysis Green Chemistry Chlorination Methodology

Tautomeric Equilibrium and Hydrogen-Bonding Capacity Differentiation from Non-Hydroxylated Quinoxaline Analogs

3-Chloroquinoxalin-2-ol exists in tautomeric equilibrium between the 2-hydroxy form (3-chloroquinoxalin-2-ol) and the 2-keto form (3-chloro-1,2-dihydroquinoxalin-2-one), a property that distinguishes it fundamentally from non-hydroxylated analogs such as 2-chloroquinoxaline (C₈H₅ClN₂, MW 164.59) and 2,3-dichloroquinoxaline (C₈H₄Cl₂N₂, MW 199.04) [1] [2]. The presence of the oxygen functionality at C-2 confers hydrogen-bond donor/acceptor capacity, alters electronic distribution across the heterocyclic ring, and modifies the compound's LogP (calculated LogP = 1.5765) and polar surface area (PSA = 45.75 Ų) [3].

Physical Organic Chemistry Drug Design Molecular Recognition

Optimal Research and Industrial Application Scenarios for 3-Chloroquinoxalin-2-ol Based on Evidence-Validated Differentiation


Regioselective Synthesis of 3-Substituted Quinoxalin-2-one Derivatives for Medicinal Chemistry Libraries

Researchers engaged in constructing focused libraries of quinoxalinone-based compounds should prioritize 3-chloroquinoxalin-2-ol over 2,3-dichloroquinoxaline when the synthetic objective requires monofunctionalization at the C-3 position while preserving the C-2 oxygen functionality. The compound's single reactive chlorine leaving group at C-3 enables nucleophilic substitution with amines, thiols, and alcohols to yield structurally defined 3-substituted quinoxalin-2-one products without the statistical mixtures and chromatographic separation burdens inherent to 2,3-dichloroquinoxaline-based approaches [1]. This application is particularly valuable in academic medicinal chemistry laboratories and pharmaceutical discovery programs where synthetic efficiency and product homogeneity directly impact screening timelines and data quality.

Aldose Reductase Inhibitor Development Programs Targeting Diabetic Complications

For research groups investigating aldose reductase as a therapeutic target for diabetic neuropathy, retinopathy, and nephropathy, 3-chloroquinoxalin-2-ol provides an essential synthetic entry point to quinoxalinone-based inhibitor scaffolds. Published methodology demonstrates that 3-chloroquinoxalin-2(1H)-ones serve as key intermediates that can be generated chemo- and regioselectively from quinoxaline-2,3(1H,4H)-diones, enabling the synthesis of potent aldose reductase inhibitors [2]. The established structure-activity relationships within the quinoxaline class indicate that chloro substitution at the 3-position contributes to a biological activity profile distinct from alternative substitution patterns, making this building block a strategic choice for medicinal chemists pursuing this target class [3].

Late-Stage Diversification of Quinoxalin-2(1H)-one Cores via Photoredox-Catalyzed C3 Chlorination

Synthetic chemistry groups employing photoredox catalysis methodologies can utilize CHCl₃-mediated chlorination to install the 3-chloro functionality onto preformed quinoxalin-2(1H)-one scaffolds in moderate to high yields . This late-stage functionalization strategy provides access to 3-chloroquinoxalin-2-ol derivatives that would otherwise require de novo synthesis from appropriately substituted starting materials. The methodology is particularly suited for medicinal chemistry programs requiring rapid analog generation around a validated quinoxalinone lead series, offering an alternative to traditional condensation approaches that necessitate building block variation early in the synthetic sequence.

Hydrogen-Bonding-Dependent Molecular Recognition Studies and Structure-Based Drug Design

For computational chemists and structural biologists conducting target-ligand interaction studies, 3-chloroquinoxalin-2-ol offers a scaffold with measurable hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors; PSA = 45.75 Ų) that distinguishes it from non-hydroxylated quinoxaline analogs (0 H-bond donors, 2 H-bond acceptors; PSA ≈ 25.8 Ų) [4]. This physicochemical differentiation translates to altered binding modes with biological targets that possess complementary hydrogen-bonding residues. Procurement of this specific building block is essential for research programs that have identified the 2-hydroxyl/keto moiety as a critical pharmacophoric element, as substitution with 2-chloroquinoxaline or 2,3-dichloroquinoxaline would eliminate key ligand-protein interactions and compromise target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroquinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.